Receptor Selectivity: A3 Agonism vs. Phenylisopropyladenosine (PIA)
Vendor descriptions characterize N6-iso-Propyladenosine as a 'potent and selective A3 adenosine receptor agonist' . This reported selectivity profile stands in contrast to N6-phenylisopropyladenosine (PIA), a diastereomeric compound where the R-isomer (R-PIA) demonstrates high affinity for A1 receptors and lower affinity for A2 receptors. In functional assays, R-PIA is significantly more potent at A1 receptors (rat adipocytes) than the non-selective agonist NECA, whereas at A3 receptors, PIA and NECA are roughly equipotent . This class-level inference suggests that replacing the phenyl group with an isopropyl group (as in N6-iso-Propyladenosine) fundamentally shifts the receptor subtype bias away from A1/A2 and toward A3.
| Evidence Dimension | Adenosine Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | Reported as selective A3 adenosine receptor agonist |
| Comparator Or Baseline | N6-phenylisopropyladenosine (PIA) diastereomers: R-PIA (A1-selective), S-PIA (less potent) |
| Quantified Difference | Qualitative shift from A1/A2 (PIA) to A3 (N6-iso-Propyladenosine) selectivity. |
| Conditions | Receptor binding and functional pharmacology data derived from multiple sources. |
Why This Matters
Researchers requiring a tool compound to selectively activate A3AR without confounding A1 or A2A activation should prioritize N6-iso-Propyladenosine over the commonly used but non-selective or A1-biased PIA analogs.
- [1] Stone, T. W. (1985). Subclassification of neuronal adenosine receptors. In Purines (pp. 5-29). Springer, Boston, MA. View Source
